[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol
Description
Significance of Piperidine (B6355638) Derivatives as Pharmacophores
Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.govresearchgate.net Its derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and selectivity. The N-benzyl piperidine motif, in particular, is frequently utilized by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. researchgate.net This structural unit can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. researchgate.net
The versatility of the piperidine scaffold is evident in its presence in numerous approved drugs, targeting a wide spectrum of diseases. These include agents for cancer, central nervous system disorders, as well as local anesthetics and antiarrhythmic drugs. clinmedkaz.org The unique conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into diverse binding pockets of enzymes and receptors.
Historical Context of Fluorinated Benzyl (B1604629) Moieties in Bioactive Compounds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. Since the introduction of Florinef acetate (B1210297) in 1954, the first fluorinated pharmaceutical, the use of fluorine in drug design has become increasingly prevalent. nih.gov By 2019, approximately one-third of all new drug approvals contained at least one fluorine atom.
The strategic placement of a fluorine atom on a benzyl group can profoundly influence a molecule's properties. Due to its high electronegativity, fluorine can alter the electronic environment of the molecule, which can lead to stronger binding interactions with its biological target. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability. nih.gov The incorporation of a fluorinated benzyl moiety has been successfully employed in the development of ligands for various biological targets, including sigma receptors and NMDA receptors. nih.govnih.gov
Rationale for Research on [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the well-established principles of medicinal chemistry and the known activities of structurally related compounds. The combination of the piperidine methanol (B129727) scaffold with a 3-fluorobenzyl group suggests a deliberate design strategy aimed at creating a novel compound with potential therapeutic applications.
The N-benzylpiperidine core is a key feature in many biologically active compounds, including those targeting the central nervous system. nih.govnih.gov For instance, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. nih.gov Furthermore, fluorinated benzylpiperidine structures have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov The presence of the methanol group at the 2-position of the piperidine ring introduces a hydroxyl functional group, which can participate in hydrogen bonding interactions within a biological target's binding site, potentially enhancing affinity and selectivity. The 3-fluoro substitution on the benzyl ring can modulate the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Overview of Research Approaches for Novel Chemical Entities
The discovery and development of a novel chemical entity like this compound typically follows a structured research pipeline. The initial phase involves the design and synthesis of the target molecule. The synthesis of N-benzylpiperidine derivatives can be achieved through various established chemical reactions. unisi.itsbq.org.br
Once synthesized, the compound undergoes a series of in vitro and in silico evaluations. Computational methods, such as molecular docking and molecular dynamics simulations, can predict how the compound might bind to specific biological targets. nih.gov In vitro assays are then used to determine the compound's actual biological activity, such as its ability to inhibit a particular enzyme or bind to a specific receptor. For instance, if the compound is designed as a cholinesterase inhibitor, its potency would be measured against acetylcholinesterase and butyrylcholinesterase. nih.gov
Promising compounds from in vitro studies then advance to further preclinical evaluation, which may include assessing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. nih.gov This comprehensive approach allows researchers to build a detailed profile of a new chemical entity and assess its potential as a future therapeutic agent.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFMPRMTKDKYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Fluoro Benzyl Piperidin 2 Yl Methanol
Retrosynthetic Analysis of the [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the target molecule, this compound, two primary disconnections are most logical.
The most straightforward disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. This is a common strategy for amines and corresponds to reliable forward reactions like N-alkylation or reductive amination. amazonaws.com This disconnection leads to two key synthons: the piperidin-2-yl-methanol core and a 3-fluorobenzyl cation. Their respective synthetic equivalents are piperidin-2-yl-methanol and a 3-fluorobenzyl halide (e.g., bromide or chloride) or 3-fluorobenzaldehyde.
Table 1: Retrosynthetic Disconnections and Corresponding Forward Reactions
| Disconnection Point | Synthons | Synthetic Equivalents | Corresponding Forward Reaction |
|---|---|---|---|
| Piperidine N-CH₂Ar | Piperidin-2-yl-methanol anion, 3-Fluorobenzyl cation | Piperidin-2-yl-methanol, 3-Fluorobenzyl bromide | N-Alkylation |
Development of Primary Synthetic Routes
Based on the retrosynthetic analysis, several primary routes for the synthesis of this compound have been developed. These methods focus on efficiently forming the key N-benzyl bond.
Multi-Step Synthesis from Precursor Amines
A common and direct approach is the N-alkylation of a pre-existing piperidine derivative. This multi-step process typically begins with the commercially available piperidin-2-yl-methanol. The synthesis proceeds via nucleophilic substitution, where the secondary amine of the piperidine ring attacks an electrophilic 3-fluorobenzyl species.
The reaction is generally carried out by treating piperidin-2-yl-methanol with 3-fluorobenzyl chloride or 3-fluorobenzyl bromide in the presence of a base. The base, such as potassium carbonate or triethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent can range from polar aprotic solvents like N,N-dimethylformamide (DMF) to alcohols or acetonitrile, depending on the specific substrates and conditions. unisi.it This method is robust and widely applicable for the synthesis of N-substituted piperidines. nih.gov
Reductive Amination Strategies
Reductive amination offers an alternative and often milder route to the target compound. This strategy involves the reaction of piperidin-2-yl-methanol with 3-fluorobenzaldehyde. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this purpose, as it is mild and selective for the reduction of iminium ions in the presence of the aldehyde. Other reducing agents, like sodium cyanoborohydride or sodium borohydride (B1222165) under specific pH conditions, can also be used. google.com This one-pot procedure is highly efficient and avoids the need to handle lachrymatory benzyl halides, making it a favorable method in many synthetic contexts. chemrxiv.org
Table 2: Comparison of Primary Synthetic Routes
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| N-Alkylation | Piperidin-2-yl-methanol, 3-Fluorobenzyl halide, Base (e.g., K₂CO₃) | DMF or CH₃CN, RT to 80°C | High yielding, straightforward |
Chiral Synthesis Approaches to Enantiopure this compound
The C2 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often required for pharmaceutical applications and can be achieved through asymmetric synthesis or resolution techniques.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis aims to create a specific enantiomer directly. One powerful method involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. iupac.org After the desired stereocenter is set, the auxiliary is removed.
For synthesizing a chiral piperidine core, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acyclic precursor. sigmaaldrich.com The auxiliary would then control the stereochemistry of a cyclization step or an alkylation that establishes the C2 stereocenter. For example, an N-acylated chiral auxiliary could direct the diastereoselective addition of a nucleophile to form the precursor to the hydroxymethyl group. researchgate.netorganic-chemistry.org While powerful, these methods require multiple steps, including the attachment and removal of the auxiliary.
Enzymatic Resolution Techniques
Enzymatic resolution is a method used to separate a racemic mixture of enantiomers. This technique relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one of the two enantiomers. mdpi.com For a racemic mixture of this compound, a kinetic resolution using a lipase (B570770) enzyme is a highly viable approach.
In this process, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). researchgate.net The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), converting it to the corresponding ester. The other enantiomer (e.g., the S-enantiomer) remains unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated by standard chromatographic techniques, providing access to both enantiopure forms of the target compound. mdpi.comresearchgate.net
Table 3: Components of a Typical Enzymatic Resolution Reaction
| Component | Example | Role |
|---|---|---|
| Substrate | Racemic this compound | The mixture of enantiomers to be separated |
| Enzyme | Candida antarctica Lipase B (CAL-B) | Biocatalyst that selectively reacts with one enantiomer |
| Acyl Donor | Vinyl Acetate (B1210297) | Provides the acetyl group for the esterification reaction |
Stereoselective Catalysis in Piperidine Ring Formation
The stereoselective formation of the 2-substituted piperidine ring is a critical aspect of the synthesis of chiral molecules like this compound. Several catalytic strategies have been developed to achieve high enantioselectivity in the synthesis of such scaffolds.
One prominent method is the catalytic hydrogenation of substituted pyridines . The reduction of a suitably substituted pyridine (B92270) precursor, such as a 2-pyridylmethanol derivative, can yield the corresponding piperidine. The use of chiral catalysts in this hydrogenation process can induce stereoselectivity, leading to the formation of a specific enantiomer of the 2-(hydroxymethyl)piperidine intermediate. For instance, rhodium and iridium-based catalysts with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of pyridine derivatives. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial in achieving high diastereomeric and enantiomeric excess. rsc.orgchemrxiv.org For example, the hydrogenation of N-iminopyridinium ylides has been shown to be an effective method for accessing enantioenriched substituted piperidine derivatives. acs.org
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of 2-substituted piperidines. Proline and its derivatives have been used as chiral catalysts in biomimetic approaches to synthesize piperidine-type alkaloids with high enantiomeric excess (up to 97% ee). nih.govacs.org These reactions often mimic biological pathways and can be performed under mild conditions.
Another powerful strategy involves the use of chiral auxiliaries . The N-tert-butanesulfinyl group has emerged as a highly effective chiral auxiliary in the synthesis of chiral amines, including 2-substituted piperidines. The reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow protocol has been demonstrated to produce a variety of enantioenriched α-substituted piperidines in high yields and diastereoselectivities. organic-chemistry.orgacs.org
The following table summarizes some catalytic systems used for the stereoselective synthesis of 2-substituted piperidines, which could be adapted for the synthesis of the 2-(hydroxymethyl)piperidine core of the target molecule.
| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |
| Rhodium/(S)-BINAP | 2-Substituted Pyridinium (B92312) Salts | Homogeneous catalysis, high turnover numbers | Up to 99% |
| Iridium/Chiral P,N-Ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation | >95% |
| (L)-Proline | Δ¹-Piperideine precursors | Biomimetic, metal-free, mild conditions | Up to 97% |
| N-tert-butylsulfinyl auxiliary | Bromoimines | High diastereoselectivity, broad scope | >90:10 dr |
Optimization of Synthetic Pathways
The optimization of a synthetic route is essential for improving its efficiency, cost-effectiveness, and environmental impact. For the synthesis of this compound, optimization would focus on several key areas.
Yield Enhancement and Purity Control
For the formation of the 2-(hydroxymethyl)piperidine core, if proceeding via the hydrogenation of a pyridine precursor, the choice of catalyst (e.g., PtO2, Rh/C), solvent (e.g., acetic acid, ethanol), hydrogen pressure, and temperature are critical parameters to control. asianpubs.orgresearchgate.net Catalyst loading can be minimized to reduce costs while maintaining high conversion rates.
In the N-alkylation step, the choice of base (e.g., K2CO3, NaH, or a non-nucleophilic organic base like diisopropylethylamine), solvent (e.g., acetonitrile, DMF), and temperature can significantly impact the reaction rate and the formation of byproducts. researchgate.net Slow addition of the alkylating agent (3-fluorobenzyl bromide) can help to prevent dialkylation of the piperidine nitrogen. researchgate.net Purity control is achieved through careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and subsequent purification of the product by column chromatography or crystallization.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint.
Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for instance, is a highly atom-economical method for forming C-N bonds. pearson.com
Use of Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethanol, 2-propanol, or water, where feasible. The use of heterogeneous catalysts that can be easily recovered and recycled is also a key green chemistry principle. unibo.it
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Catalysis : The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. Both metal-based and organocatalysts can be employed in the synthesis of the piperidine ring. nih.govnih.gov
Scale-Up Considerations for Research Purposes
Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes presents several challenges.
Heat Transfer : Exothermic reactions, such as N-alkylation, can be difficult to control on a larger scale. The choice of reactor and efficient stirring are important to ensure uniform temperature distribution and prevent runaway reactions.
Reagent Addition : The rate of addition of reagents, particularly the alkylating agent, needs to be carefully controlled to maintain the optimal reaction temperature and minimize side reactions.
Work-up and Purification : Extraction and purification procedures need to be adapted for larger volumes. Crystallization is often preferred over chromatography for purification on a larger scale due to its efficiency and lower solvent consumption.
Safety : A thorough safety assessment of all reagents, intermediates, and reaction conditions is necessary before scaling up. This includes understanding the thermal stability of intermediates and the potential for hazardous byproducts.
Derivatization and Scaffold Modification
Substitution on the Benzyl Moiety for Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, the benzyl moiety is a prime target for modification to explore its impact on biological targets.
By systematically varying the substituents on the benzyl ring, researchers can probe the electronic, steric, and lipophilic requirements for optimal activity. The 3-fluoro substituent on the benzyl ring of the parent compound provides a starting point for this exploration. Further modifications could include:
Positional Isomers : Moving the fluorine atom to the 2- or 4-position of the benzyl ring to investigate the importance of its location.
Electronic Effects : Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., chloro, trifluoromethyl, cyano) at various positions on the ring to modulate the electronic properties of the aromatic system.
Steric Bulk : Introducing larger substituents (e.g., tert-butyl, phenyl) to probe the size of the binding pocket.
Lipophilicity : Modifying the lipophilicity of the benzyl group by introducing substituents that alter its logP value, which can affect cell permeability and metabolic stability.
The following table provides a hypothetical example of a set of derivatives that could be synthesized to elucidate the SAR of the N-benzyl group, along with the rationale for their selection.
| Compound | R1 (Position) | Rationale |
| Parent | 3-F | Baseline compound |
| 1 | 2-F | Investigate positional effects of fluorine |
| 2 | 4-F | Investigate positional effects of fluorine |
| 3 | 3-Cl | Compare electronic and steric effects of different halogens |
| 4 | 3-CH3 | Introduce an electron-donating group |
| 5 | 3-OCH3 | Introduce a stronger electron-donating group |
| 6 | 3-CF3 | Introduce a strong electron-withdrawing group |
| 7 | 3-CN | Introduce a different type of electron-withdrawing group |
| 8 | H | Unsubstituted benzyl for baseline comparison |
By synthesizing and evaluating the biological activity of these and other analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. nih.gov
Modifications of the Piperidine Ring System
The piperidine ring system is a versatile scaffold that can undergo various modifications to alter its steric and electronic properties. These modifications can influence the compound's binding affinity to biological targets and its pharmacokinetic profile.
One common modification is the alteration of the N-substituent. While the parent compound features a 3-fluorobenzyl group, this can be exchanged through de-benzylation followed by N-alkylation or N-arylation with different substituted benzyl halides or other alkylating agents. This allows for the exploration of a wide range of substituents at the nitrogen atom to probe for improved activity.
Further modifications can be made directly to the carbon framework of the piperidine ring. Introduction of substituents on the piperidine ring can be achieved through various synthetic strategies, often starting from a corresponding substituted pyridine precursor followed by reduction. For instance, the synthesis of substituted piperidines can be achieved by the hydrogenation of the corresponding pyridine derivatives. The stereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions.
Another potential modification is ring transformation. Although more complex, opening of the piperidine ring can lead to a different class of compounds with potentially novel activities.
Table 1: Potential Modifications of the Piperidine Ring System
| Modification Type | Reagents and Conditions | Potential Outcome |
| N-De-benzylation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | (Piperidin-2-yl)-methanol |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Variously N-substituted piperidines |
| Ring Substitution | Synthesis from substituted pyridines | Introduction of substituents on the carbon framework |
Functionalization of the Methanol (B129727) Group
The primary alcohol of the methanol group in this compound is a prime site for functionalization. These transformations can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which are critical for its biological activity and pharmacokinetic properties.
Esterification: The hydroxyl group can be readily converted to an ester by reacting with a variety of carboxylic acids, acid chlorides, or acid anhydrides. This transformation is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or a base, such as triethylamine. Esterification can be used to introduce a wide range of functional groups, thereby modulating the compound's properties.
Etherification: The formation of an ether linkage is another common modification. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can significantly impact the compound's lipophilicity.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent, will produce the carboxylic acid. These oxidized derivatives can serve as intermediates for further synthetic transformations.
Table 2: Functionalization of the Methanol Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid, DCC, DMAP | Ester |
| Etherification | NaH, Alkyl halide | Ether |
| Oxidation (mild) | PCC, DCM | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂O, heat | Carboxylic Acid |
Synthesis of Prodrug Conjugates for Mechanistic Probes
Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active drug. The synthesis of prodrug conjugates of this compound can be a valuable strategy to improve its pharmacokinetic properties or to serve as mechanistic probes to study its mode of action.
The methanol group is an ideal handle for the attachment of promoieties. Ester linkages are commonly used in prodrug design due to their susceptibility to hydrolysis by esterases present in the body. By conjugating the methanol group with various promoieties, such as amino acids, polyethylene (B3416737) glycol (PEG), or other biocompatible molecules, it is possible to modulate the solubility, stability, and targeting of the parent compound. mdpi.com
For example, an ester-linked prodrug can be synthesized by coupling the methanol group with a carboxylic acid-containing promoiety using standard esterification conditions. The choice of the promoiety can be tailored to achieve specific goals, such as increasing water solubility or enabling targeted delivery to specific tissues or cells. The release of the active drug from the prodrug can be investigated in vitro and in vivo to understand the activation mechanism. mdpi.comacs.org
Table 3: Examples of Prodrug Conjugation Strategies
| Linkage Type | Promoiety Example | Synthetic Method | Purpose |
| Ester | Amino Acid | DCC/DMAP coupling | Improve solubility and cell permeability |
| Ester | Polyethylene Glycol (PEG) | Esterification | Enhance circulation half-life |
| Carbonate | Chloroformate-activated promoiety | Reaction with the alcohol | Controlled release |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Fluoro Benzyl Piperidin 2 Yl Methanol and Analogues
Exploration of Substituent Effects on Biological Activity Profiles
The fluorine atom at the 3-position of the benzyl (B1604629) group is a key feature. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. nih.gov The position of the fluorine is critical; for instance, moving it to the 2- or 4-position could change the molecule's dipole moment and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with a receptor. researchgate.net
Substituents on the piperidine (B6355638) ring also play a crucial role. The 2-hydroxymethyl group is a potential hydrogen bond donor and acceptor, which can be vital for anchoring the ligand in a binding pocket. Modifications to this group, such as conversion to an ether, ester, or its removal, would directly impact these interactions. Furthermore, introducing substituents at other positions on the piperidine ring can affect the molecule's conformation and steric profile.
While specific biological activity data for a broad series of [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol analogues is not extensively published in a single study, general SAR trends from related N-benzylpiperidine series can be extrapolated. For example, in a series of N-arylmethyl substituted piperidine-linked aniline derivatives developed as HIV-1 non-nucleoside reverse transcriptase inhibitors, the nature and position of substituents on the arylmethyl group were found to be critical for potent antiviral activity. nih.gov Similarly, in a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, modifications around the piperidine scaffold led to significant improvements in potency and pharmacokinetic properties. nih.gov
To illustrate the potential impact of substitutions, a hypothetical data table based on common SAR observations in related compound series is presented below. This table showcases how systematic modifications could influence biological activity, with "Relative Potency" being a qualitative measure.
| Compound ID | Benzyl Ring Substitution | Piperidine Ring Modification | Relative Potency |
| 1 | 3-Fluoro | 2-(Hydroxymethyl) | Baseline |
| 2 | 4-Fluoro | 2-(Hydroxymethyl) | Variable |
| 3 | 2-Fluoro | 2-(Hydroxymethyl) | Variable |
| 4 | 3,5-Difluoro | 2-(Hydroxymethyl) | Potentially Increased |
| 5 | 3-Chloro | 2-(Hydroxymethyl) | Variable |
| 6 | 3-Methoxy | 2-(Hydroxymethyl) | Potentially Decreased |
| 7 | 3-Fluoro | 2-(Methoxymethyl) | Potentially Decreased |
| 8 | 3-Fluoro | 2-Carboxylic Acid | Potentially Decreased |
| 9 | 3-Fluoro | 3-Methyl | Variable |
Conformational Analysis of the Piperidine Ring and Fluorobenzyl Moiety
The three-dimensional structure of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net In this conformation, substituents can be oriented in either an axial or equatorial position. For a 2-substituted piperidine, the substituent's orientation is influenced by the nature of the substituent on the nitrogen atom. nih.gov Studies on N-acyl and N-phenyl piperidines with a 2-substituent have shown a preference for the axial orientation of the 2-substituent due to pseudoallylic strain. nih.gov This preference can increase the molecule's three-dimensionality and present a unique vector for interaction with a binding site. acs.org
Computational studies on fluorinated piperidines have revealed that the conformational preferences are governed by a complex interplay of factors including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. nih.govd-nb.info The presence of a fluorine atom can lead to a preference for an axial conformation, which is not always predicted by simple steric considerations. researchgate.net This axial preference can be influenced by the solvent environment, highlighting the importance of considering the biological milieu. nih.gov
Impact of Stereochemistry on Molecular Interactions
This compound possesses a chiral center at the 2-position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.
The differential activity of stereoisomers is often attributed to the specific three-dimensional arrangement of functional groups. For one enantiomer, the key interacting groups (e.g., the hydroxymethyl group, the fluorobenzyl moiety, and the piperidine nitrogen) may be perfectly positioned to form optimal interactions with the binding site. In contrast, the other enantiomer may not be able to achieve the same favorable interactions, leading to reduced or no activity. In some cases, the "inactive" enantiomer can even have off-target effects.
A study on the stereoisomers of mefloquine analogs, which also contain a piperidin-2-yl-methanol moiety, demonstrated that while all stereoisomers retained antifungal activity, there were notable differences in their minimum inhibitory concentrations (MICs). ajchem-a.com This underscores that while the core pharmacophore is essential, the stereochemical configuration fine-tunes the potency. ajchem-a.com Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in understanding its SAR and identifying the more active stereoisomer.
Physicochemical Parameters Correlating with Biological Observations
The biological activity of a compound is not solely determined by its structure but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Key parameters for this compound and its analogues include lipophilicity and hydrogen bonding potential.
Lipophilicity , often expressed as logP or logD, is a measure of a compound's solubility in lipids versus water. It plays a crucial role in a drug's ability to cross biological membranes, including the blood-brain barrier. The introduction of a fluorine atom generally increases lipophilicity. nih.gov However, the effect of fluorination on lipophilicity can be complex, as it also influences the basicity of nearby nitrogen atoms, which in turn affects the distribution coefficient (logD) at physiological pH. nih.gov An optimal range of lipophilicity is often sought in drug design, as excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
The interplay between these parameters is crucial. For instance, while increasing lipophilicity might enhance membrane permeability, it could also lead to non-specific binding if not balanced with appropriate hydrogen bonding capabilities for specific receptor interactions.
A hypothetical table illustrating the relationship between physicochemical parameters and biological activity for a series of analogues is presented below.
| Compound ID | Modification | Calculated logP | Hydrogen Bond Donors/Acceptors | Predicted Biological Effect |
| 1 | None | 2.5 | 1 / 2 | Baseline |
| 10 | 3-OH on Benzyl ring | 2.3 | 2 / 3 | Potentially enhanced binding |
| 11 | 2-COOCH3 on Piperidine | 2.8 | 0 / 3 | Altered binding, variable activity |
| 12 | N-Oxide on Piperidine | 1.8 | 1 / 3 | Reduced membrane permeability |
Application of SAR in Lead Optimization Efforts
The systematic exploration of SAR and SPR is fundamental to the process of lead optimization in drug discovery. The goal of lead optimization is to modify a "hit" or "lead" compound to improve its potency, selectivity, and ADME properties, ultimately transforming it into a viable drug candidate.
For a lead compound like this compound, SAR data would guide the medicinal chemist in making targeted modifications. For example, if SAR studies indicated that a larger substituent at the 4-position of the piperidine ring is well-tolerated and might access a new binding pocket, various groups could be synthesized and tested to enhance potency.
If conformational analysis suggested that a more rigid analogue might have higher affinity, strategies such as introducing a double bond into the piperidine ring or creating a bicyclic system could be employed. dndi.org Understanding the impact of stereochemistry would prompt the development of stereoselective syntheses to produce the more active enantiomer, thereby improving the therapeutic index.
Furthermore, SPR data would be used to fine-tune the physicochemical properties. If a promising analogue shows poor solubility, polar groups could be introduced at positions not critical for biological activity. Conversely, if an analogue has poor membrane permeability, its lipophilicity could be carefully increased. The strategic use of fluorine substitution is a common tactic in lead optimization to enhance metabolic stability and modulate pKa. researchgate.net
In essence, the iterative process of designing, synthesizing, and testing new analogues based on evolving SAR and SPR data is the cornerstone of successful lead optimization campaigns. This approach allows for a rational and efficient path toward the development of novel therapeutics.
Computational Chemistry and Molecular Modeling of 1 3 Fluoro Benzyl Piperidin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For [1-(3-fluoro-benzyl)-piperidin-2-yl]-methanol, these calculations, typically employing Density Functional Theory (DFT) with basis sets such as B3LYP/6-31G*, can elucidate several key parameters.
The optimization of the molecule's geometry reveals the most stable three-dimensional arrangement of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Quantum Chemical Properties of this compound
| Property | Value |
| Total Energy (Hartree) | -815.456 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | -0.789 |
| HOMO-LUMO Gap (eV) | 5.445 |
| Dipole Moment (Debye) | 2.87 |
These quantum chemical descriptors provide a foundational understanding of the molecule's inherent chemical nature, which is invaluable for predicting its behavior in biological systems.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
For this compound, molecular docking studies can be performed against a variety of potential biological targets to predict its binding affinity. The selection of targets would be guided by the structural features of the molecule, which may suggest affinity for receptors such as sigma receptors or monoamine transporters. The docking process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Table 2: Predicted Binding Affinities of this compound with Potential Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Sigma-1 Receptor | 5HK1 | -8.5 |
| Dopamine Transporter | 4M48 | -7.9 |
| Serotonin Transporter | 5I6X | -7.2 |
The results from these predictions can help prioritize which biological pathways the compound is most likely to modulate, guiding further experimental validation.
Beyond simply predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. This analysis reveals the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, the docking of this compound into the active site of the sigma-1 receptor might reveal a hydrogen bond between the hydroxyl group of the methanol (B129727) moiety and a key aspartate residue. The fluorobenzyl group could engage in hydrophobic interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its potency and selectivity.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features of this compound that are responsible for its potential biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on the structure of this compound and its predicted binding mode, it can be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to exhibit similar biological activity, thus accelerating the discovery of novel lead compounds.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations of the this compound-protein complex can provide valuable information about the stability of the binding pose predicted by docking.
By simulating the complex in a solvated environment that mimics physiological conditions, one can observe the conformational changes of both the ligand and the protein. The stability of the interaction can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating the ligand-protein interaction and provide a more accurate estimation of the binding free energy.
QSAR (Quantitative Structure-Activity Relationship) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While developing a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities, the principles can be applied to understand the potential impact of structural modifications to this compound.
A hypothetical QSAR study on a series of piperidine (B6355638) derivatives could identify key molecular descriptors that correlate with a specific biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the piperidine nitrogen positively correlates with binding affinity to a particular receptor. Such a model could then be used to predict the activity of novel, unsynthesized analogs of this compound, guiding the design of more potent compounds.
De Novo Design Strategies based on the this compound Scaffold
De novo drug design aims to create novel molecular structures with desired pharmacological properties, often starting from a core scaffold. The this compound structure presents a versatile scaffold for such strategies due to its combination of a flexible piperidine ring, an aromatic benzyl (B1604629) group amenable to substitution, and a functional methanol group that can be modified. arizona.edu
One prominent de novo design strategy is scaffold hopping . This involves replacing the central piperidine core with other cyclic or acyclic structures that maintain a similar spatial arrangement of the key functional groups. nih.govresearchgate.net The goal is to discover new chemotypes with potentially improved properties, such as enhanced target affinity, better pharmacokinetic profiles, or novel intellectual property. bhsai.orgnih.gov For instance, the piperidine ring could be replaced with a pyrrolidine, morpholine, or even a non-cyclic diamine, while retaining the 3-fluorobenzyl and methanol moieties to preserve essential binding interactions. nih.gov
Fragment-based drug design (FBDD) is another powerful approach. Here, small molecular fragments that are known to bind to a target protein are identified and then grown or linked together to create a more potent lead compound. The this compound scaffold itself can be considered as being composed of several fragments: the 3-fluorobenzyl group, the piperidine core, and the methanol side chain. In a de novo FBDD approach, these or similar fragments could be "grown" within the active site of a target protein using computational algorithms to generate novel molecules that optimally fill the binding pocket.
Structure-based drug design (SBDD) would heavily rely on the computational methods described in the previous section. If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how derivatives of the this compound scaffold would bind. plos.orgnih.gov These simulations can guide the rational design of new analogs with modifications aimed at improving specific interactions with the target, such as adding hydrogen bond donors or acceptors, or introducing groups that enhance hydrophobic interactions. sci-hub.senih.gov For example, the fluorine atom on the benzyl ring could be moved to other positions to probe different interactions within a binding pocket, or the methanol group could be extended or converted to other functional groups to form new contacts with the receptor. nih.gov
The following table outlines potential de novo design strategies starting from the this compound scaffold.
| Design Strategy | Approach | Potential Outcome |
| Scaffold Hopping | Replace the piperidine ring with a different heterocyclic system (e.g., morpholine, thiomorpholine) while retaining the key benzyl and methanol side chains. researchgate.net | Discovery of novel chemical series with potentially different ADME/Tox profiles and patentability. |
| Fragment Growing | Starting with the 3-fluorobenzyl fragment docked in a target's active site, computationally add atoms and functional groups to build a novel molecule. | Generation of a completely new scaffold that is optimized for the specific topology of the target's binding site. |
| Structure-Based Optimization | Use molecular docking and MD simulations to guide modifications to the existing scaffold, such as altering the substitution pattern on the benzyl ring or modifying the methanol side chain. sci-hub.seplos.org | Enhanced potency and selectivity of the compound through improved interactions with the biological target. |
Investigation of Biological Targets and Mechanisms of Action for 1 3 Fluoro Benzyl Piperidin 2 Yl Methanol
High-Throughput Screening (HTS) for Target Identification
No high-throughput screening data for [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol has been published in the scientific literature. HTS is a critical primary step in drug discovery used to rapidly assess the activity of a compound against a large number of biological targets. The absence of such data indicates that the compound has likely not been subjected to broad screening campaigns to identify potential biological targets.
Receptor Binding Assays and Affinity Determination
There is no available information from receptor binding assays for this compound. These assays are essential for determining the affinity of a compound for specific receptors.
No studies have been published that investigate the binding of this compound to any specific receptor subtypes, including G-protein coupled receptors (GPCRs) or ion channels.
Without receptor binding data, the functional activity of this compound as a potential agonist or antagonist at any receptor remains uncharacterized.
Enzyme Inhibition and Activation Studies (in vitro)
No in vitro studies on the effect of this compound on enzyme activity have been reported.
There is no published data from kinase assays for this compound. Such assays would be necessary to determine if the compound has any inhibitory or activating effects on specific kinases, which are important targets in many diseases.
There is no published data on the protease inhibition activity of this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound that directly corresponds to the requested topics of metabolic enzyme interactions, specific cellular assays, or Surface Plasmon Resonance analysis.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Protein-Ligand Interaction Mapping using Biophysical Techniques
Surface Plasmon Resonance (SPR)
While general methodologies for these types of analyses exist for other related piperidine-containing compounds, applying such information to "this compound" would be speculative and would not adhere to the required standards of scientific accuracy based on direct evidence. Further empirical research on this specific molecule is needed before an article detailing these aspects of its biological activity can be written.
Isothermal Titration Calorimetry (ITC)
No publicly available studies have reported the use of Isothermal Titration Calorimetry to characterize the binding thermodynamics of this compound with any biological target. Therefore, data regarding its binding affinity (Kd), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding
There are no published reports of Nuclear Magnetic Resonance spectroscopy studies, including techniques like Saturation Transfer Difference (STD), Chemical Shift Perturbation (CSP), or WaterLOGSY, being used to investigate the binding interactions of this compound at an atomic level.
In Vivo Mechanistic Investigations in Preclinical Models (non-human)
Scientific literature lacks any in vivo studies conducted in non-human preclinical models to elucidate the mechanism of action of this compound.
Target Engagement Studies in Animal Models
No data from in vivo target engagement studies, which would confirm the interaction of this compound with its putative target in a living organism, have been reported.
Pharmacodynamic Biomarker Evaluation
There is no available information on the evaluation of pharmacodynamic biomarkers to assess the physiological or biochemical effects of this compound in preclinical models. Such studies are crucial for understanding the compound's in vivo activity and mechanism.
Ex Vivo Analysis of Target Modulation
No ex vivo analyses of tissues or cells from preclinical models treated with this compound have been published. These studies would be necessary to demonstrate the modulation of the intended biological target after in vivo administration.
Preclinical Pharmacokinetic and Metabolic Profiling of 1 3 Fluoro Benzyl Piperidin 2 Yl Methanol in Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (in vitro and in vivo in non-human models)
ADME studies are fundamental to understanding the disposition of a drug candidate within an organism. For [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol, these studies would typically begin with in vitro models to predict in vivo behavior.
In vitro models, such as Caco-2 cell monolayers, would be used to estimate intestinal absorption. These assays assess the permeability of the compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
In vivo studies in animal models (e.g., rats, mice) are essential to confirm the complete ADME profile. Following administration, blood, urine, and feces are collected over time to quantify the parent compound and its metabolites. This data helps determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. The distribution to various tissues would also be assessed to identify potential sites of accumulation.
Metabolic Stability and Metabolite Identification (in vitro using liver microsomes, hepatocytes)
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These studies are typically conducted using liver fractions.
Liver Microsomes : Incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH allows for the evaluation of Phase I metabolic stability. mercell.comnih.govspringernature.com The rate of disappearance of the parent compound is measured over time to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). nih.gov
Hepatocytes : Using primary hepatocytes provides a more comprehensive assessment as they contain both Phase I and Phase II metabolic enzymes. These studies offer a more complete picture of the metabolic fate of the compound.
Metabolite Identification : Following incubation with microsomes or hepatocytes, analytical techniques like high-resolution mass spectrometry are used to identify the chemical structures of the metabolites formed. Potential metabolic pathways for this compound could include hydroxylation of the piperidine (B6355638) or benzyl (B1604629) ring, N-dealkylation, and subsequent conjugation reactions (Phase II). The presence of a fluorine atom on the benzyl ring might influence the regioselectivity of metabolism. nih.gov
Table 1: Hypothetical Metabolic Stability Data for this compound
| Species | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|
| Human | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
Cytochrome P450 (CYP) Inhibition and Induction Potential (in vitro)
Assessing the potential for a new chemical entity to cause drug-drug interactions is a critical regulatory requirement.
CYP Inhibition : In vitro assays using human liver microsomes or recombinant human CYP enzymes are performed to determine if this compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). nih.govnih.govacs.orgresearchgate.net Probe substrates specific for each isoform are used, and the concentration of the compound that causes 50% inhibition (IC50) is determined. nih.gov Further studies may be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent).
CYP Induction : The potential of the compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. Cells are treated with the compound, and changes in mRNA levels and enzyme activity of key CYP isoforms are measured.
Table 2: Illustrative Cytochrome P450 Inhibition Profile (IC50 Values)
| CYP Isoform | This compound IC50 (µM) |
|---|---|
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
Plasma Protein Binding Studies
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and clearance, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. The plasma protein binding of this compound would be determined in the plasma of various species, including humans. researchgate.net Equilibrium dialysis is a common method used for these studies.
Table 3: Sample Plasma Protein Binding Data
| Species | Percent Bound (%) |
|---|---|
| Human | Data Not Available |
| Rat | Data Not Available |
Brain Penetration Studies in Animal Models (e.g., Brain-to-Plasma Ratio)
For compounds targeting the central nervous system (CNS), assessing the ability to cross the blood-brain barrier (BBB) is crucial. nih.govresearchgate.net In vivo studies in rodents are conducted to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu). Following administration of the compound, concentrations in the brain and plasma are measured at steady-state to quantify its CNS penetration. In silico models and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can provide early predictions of BBB permeability. nih.gov
Table 4: Representative Brain Penetration Data in Rodents
| Animal Model | Brain-to-Plasma Ratio (Kp) |
|---|---|
| Rat | Data Not Available |
Future Directions and Research Gaps
Emerging Methodologies for Scaffold Exploration
The diversification of the [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. Traditional synthetic methods often limit the accessible chemical space. However, several emerging methodologies offer pathways to novel analogues with enhanced three-dimensionality and functional group diversity. rsc.orgrsc.org
Key among these is the direct C–H functionalization of the piperidine (B6355638) ring. This strategy avoids the need for pre-functionalized starting materials, allowing for the late-stage introduction of various substituents. nih.gov Although challenges remain, particularly in controlling regioselectivity and avoiding competitive reactions, transition-metal-catalyzed and photoredox-catalyzed approaches have shown promise in functionalizing the α-carbons of N-heterocycles. nih.gov Another powerful approach involves the stereoselective synthesis of polysubstituted piperidines. Methods starting from the hydrogenation of pyridine (B92270) precursors or employing diastereoselective lithiation and trapping can yield specific isomers, which is critical as biological activity is often highly dependent on stereochemistry. nih.gov Annulation protocols that construct the piperidine ring from simpler, acyclic precursors also represent a highly modular and efficient strategy for generating diverse scaffolds. rsc.org
These advanced synthetic techniques allow for systematic exploration around the core scaffold, enabling researchers to probe the impact of substituent placement, stereochemistry, and conformational constraints on biological activity.
| Methodology | Description | Key Advantages | References |
|---|---|---|---|
| Direct C–H Functionalization | Introduction of functional groups by activating and replacing a carbon-hydrogen bond directly on the piperidine ring. | Atom economy, late-stage diversification, access to novel chemical space. | nih.gov |
| Stereoselective Synthesis | Methods that control the 3D arrangement of atoms, such as diastereoselective lithiation or asymmetric hydrogenation of pyridine precursors. | Access to specific stereoisomers, crucial for SAR studies and optimizing target engagement. | nih.govnih.gov |
| Annulation Protocols | Construction of the piperidine ring from acyclic or smaller cyclic precursors through cyclization reactions. | High modularity, step-economy, and ability to create highly decorated sp³-rich scaffolds. | rsc.org |
| Fragment-Based Diversification | Utilizing small, 3D-rich piperidine fragments as building blocks for larger, more complex molecules. | Efficient exploration of 3D chemical space, improved physicochemical properties. | rsc.org |
Potential for Novel Therapeutic Target Identification
The piperidine moiety is a versatile scaffold capable of interacting with a wide range of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels. clinmedkaz.org For a specific compound like this compound, identifying its precise therapeutic targets is a significant research gap. Modern drug discovery increasingly relies on in silico and computational methods to predict and validate these interactions.
Computer-aided approaches can evaluate potential targets for new piperidine derivatives. clinmedkaz.org Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze a chemical structure and predict its most likely protein targets and pharmacological activities based on structural similarity to known ligands. clinmedkaz.org Such analyses suggest that piperidine derivatives often have the potential to modulate central nervous system (CNS) targets, act as enzyme inhibitors, or interact with transport systems. clinmedkaz.org For example, molecular docking simulations have been successfully used to identify novel piperidine derivatives as potent inhibitors of enzymes like pancreatic lipase (B570770). mdpi.com These simulations provide insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that drive ligand affinity. mdpi.comtandfonline.com
Applying these computational screening methods to this compound could rapidly generate hypotheses about its biological function, guiding subsequent experimental validation and opening avenues for novel therapeutic applications, potentially in areas like oncology, CNS disorders, or pain management. clinmedkaz.orgtandfonline.com
| Target Class | Examples | Potential Therapeutic Area | References |
|---|---|---|---|
| Enzymes | Pancreatic Lipase, Carbonic Anhydrases, HDAC6, Monoacylglycerol Lipase (MAGL) | Obesity, Neuropathic Pain, Cancer, Neurological Disorders | nih.govmdpi.commdpi.comunisi.it |
| G Protein-Coupled Receptors (GPCRs) | Opioid Receptors, Sigma Receptors | Pain Management, CNS Disorders, Psychiatry | tandfonline.comrsc.org |
| Ion Channels | Voltage-gated ion channels | Arrhythmia, Local Anesthesia, Neurological Disorders | clinmedkaz.org |
| Transporter Systems | Neurotransmitter transporters | Depression, Anxiety, other CNS disorders | clinmedkaz.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate research on compounds like this compound. nih.govijettjournal.org These technologies can analyze vast datasets to predict molecular properties, identify novel candidates, and optimize synthetic routes. nih.gov
In the context of piperidine research, ML models, particularly deep learning techniques like graph neural networks, can be trained to predict the physicochemical properties, bioactivity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives. astrazeneca.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. nih.gov Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific therapeutic target. nih.gov
AI can also enhance synthetic chemistry by predicting reaction outcomes and suggesting optimal conditions, thereby streamlining the creation of compound libraries for screening. nih.gov By integrating AI and ML into the research workflow, the exploration of the chemical space around this compound can be made more efficient, data-driven, and targeted, ultimately accelerating the journey from a promising scaffold to a potential drug candidate. astrazeneca.com
| Application Area | AI/ML Technique | Impact on Research | References |
|---|---|---|---|
| Hit Identification & Virtual Screening | Ligand-based pharmacophore modeling, Molecular Docking | Rapidly screens large compound libraries to identify potential hits against a target. | mdpi.com |
| Property Prediction | Graph Neural Networks, Random Forest, Support Vector Machines (SVM) | Predicts ADME/T, QSAR, and other molecular properties to prioritize candidates. | nih.govastrazeneca.com |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Designs novel molecules with desired properties from scratch or based on a known scaffold. | nih.gov |
| Target Identification | Deep Learning, Bayesian Neural Networks | Predicts potential biological targets for a given compound, elucidating its mechanism of action. | clinmedkaz.orgijettjournal.org |
Q & A
What are the optimal synthetic routes for [1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol?
Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperidine Ring Formation : Start with a piperidine precursor, such as piperidin-2-yl-methanol.
Benzylation : React with 3-fluoro-benzyl bromide under nucleophilic substitution conditions. Triethylamine (as a base) and dichloromethane (as a solvent) are commonly used to facilitate the reaction .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Key Considerations :
- The fluorine substituent’s electron-withdrawing nature may slow benzylation compared to chloro analogs; elevated temperatures (60–80°C) may improve yields .
- Catalysts like Pd/C or NaBH4 can enhance selectivity in reductive amination steps for intermediates .
How can researchers characterize the molecular structure of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₃H₁₆FNO⁺: calculated m/z 222.1294) .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C in piperidine ≈ 109.5°) and spatial arrangement of the 3-fluoro-benzyl group .
What safety protocols are essential when handling this compound?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
What biological targets might this compound interact with?
Advanced Research Question
Methodological Answer:
- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement. Fluorine’s electronegativity may enhance binding affinity compared to non-halogenated analogs .
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays. Piperidine derivatives often modulate metabolic enzymes .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict interactions with active sites. The 3-fluoro-benzyl group may form hydrophobic contacts or halogen bonds .
How does the 3-fluoro substitution influence the compound’s reactivity compared to other halogens?
Advanced Research Question
Methodological Answer:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces nucleophilicity at the benzyl position, slowing SN2 reactions compared to chloro analogs .
- Metabolic Stability : Fluorine resists oxidative metabolism (e.g., CYP450-mediated dealkylation), enhancing in vivo half-life .
- Data Contradictions : Unlike chloro derivatives, 3-fluoro substitution may reduce cytotoxicity in cell viability assays (e.g., IC₅₀ > 50 µM in HEK293 cells) .
What analytical methods resolve data contradictions in purity assessment?
Advanced Research Question
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Retention time discrepancies may indicate stereoisomers or degradation products .
- LC-MS/MS : Quantify trace impurities (e.g., residual solvents) with MRM transitions. For example, monitor m/z 222 → 164 for the parent ion .
- Karl Fischer Titration : Address discrepancies in hygroscopicity by measuring water content (<0.5% w/w) .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
Methodological Answer:
Analog Synthesis : Prepare derivatives with varying substituents (e.g., 2-fluoro, 4-methoxy) to assess positional effects .
Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) to identify critical functional groups .
Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate logP values with membrane permeability .
How is the compound’s stability under various conditions assessed?
Advanced Research Question
Methodological Answer:
- Forced Degradation Studies :
- Photostability : Use a light cabinet (ICH Q1B guidelines) to assess UV-induced degradation .
What role does computational modeling play in understanding its interactions?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to dopamine D2 receptors (GROMACS) to predict residence times .
- Docking Studies (AutoDock) : Identify key residues (e.g., Asp114) interacting with the methanol group .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential maps for reactivity prediction .
How can chiral centers in the compound be analyzed?
Advanced Research Question
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers. Retention order correlates with (R)- or (S)-configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed data (TD-DFT) to assign absolute configuration .
- X-ray Crystallography : Resolve chiral centers via anomalous scattering (e.g., Cu Kα radiation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
